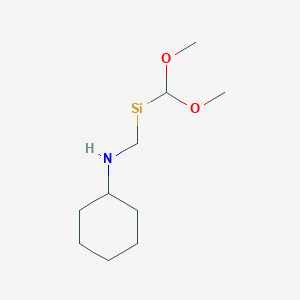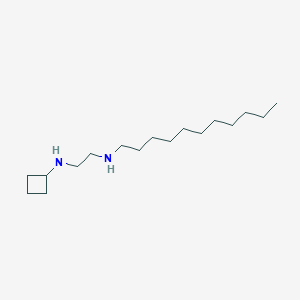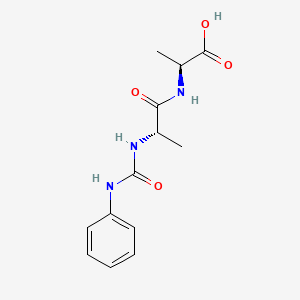
N-(Phenylcarbamoyl)-L-alanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylcarbamoyl)-L-alanyl-L-alanine is a dipeptide derivative that features a phenylcarbamoyl group attached to the amino acid L-alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)-L-alanyl-L-alanine typically involves the coupling of L-alanine with a phenylcarbamoyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions and can handle large volumes of reagents, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Phenylcarbamoyl)-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the phenylcarbamoyl group can yield aniline derivatives.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives
Reduction: Aniline derivatives
Substitution: Various substituted phenylcarbamoyl derivatives
Applications De Recherche Scientifique
N-(Phenylcarbamoyl)-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound in the study of peptide bond formation and stability.
Biology: Investigated for its role in enzyme-substrate interactions, particularly in protease studies.
Medicine: Explored as a potential lead compound in the development of peptide-based drugs.
Industry: Utilized in the synthesis of peptide-based materials and as a building block in combinatorial chemistry.
Mécanisme D'action
The mechanism of action of N-(Phenylcarbamoyl)-L-alanyl-L-alanine involves its interaction with specific enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, influencing their activity. The compound can also act as a competitive inhibitor, blocking the substrate binding site and preventing the enzyme from catalyzing its reaction.
Comparaison Avec Des Composés Similaires
- N-(Phenylcarbamoyl)-L-alanine
- N-(Phenylcarbamoyl)-L-valine
- N-(Phenylcarbamoyl)-L-leucine
Comparison: N-(Phenylcarbamoyl)-L-alanyl-L-alanine is unique due to its dipeptide structure, which provides additional sites for interaction with enzymes compared to its single amino acid counterparts. This structural complexity can enhance its binding affinity and specificity, making it a valuable compound in the study of enzyme kinetics and drug design.
Propriétés
Numéro CAS |
827613-33-2 |
|---|---|
Formule moléculaire |
C13H17N3O4 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-(phenylcarbamoylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17N3O4/c1-8(11(17)14-9(2)12(18)19)15-13(20)16-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,17)(H,18,19)(H2,15,16,20)/t8-,9-/m0/s1 |
Clé InChI |
MNEKYAYAHPYBBQ-IUCAKERBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


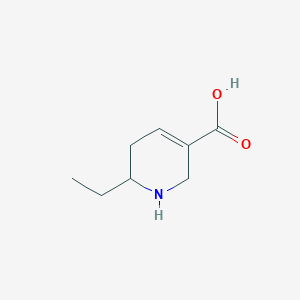
![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)
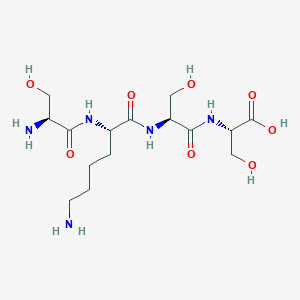
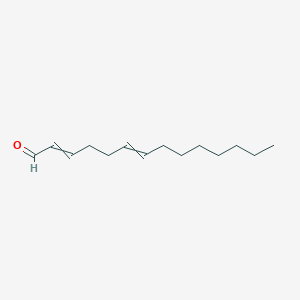
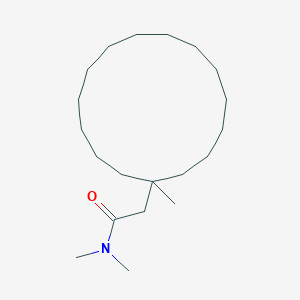
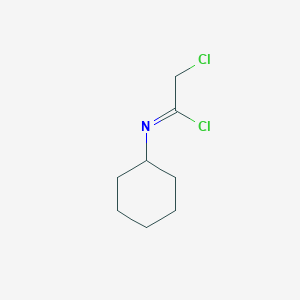
![Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-](/img/structure/B14227789.png)
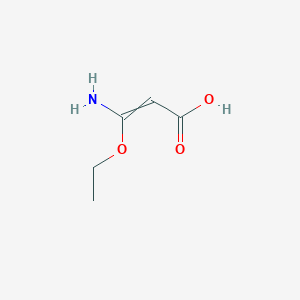
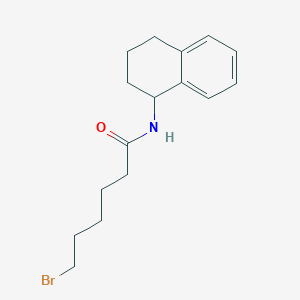
![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)
